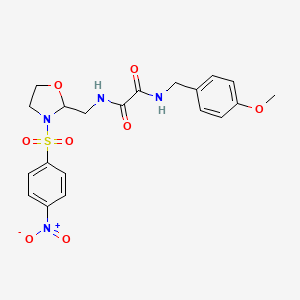
N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O8S and its molecular weight is 478.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activity based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O8S, with a molecular weight of approximately 478.48 g/mol. The compound features an oxazolidinone core, which is known for its antibacterial properties, and a sulfonamide group that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O8S |
| Molecular Weight | 478.48 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the oxazolidinone ring via cyclization.
- Introduction of the sulfonamide group through nucleophilic substitution.
- Coupling with the 4-methoxybenzyl group to yield the final product.
Antimicrobial Properties
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The presence of both oxazolidinone and sulfonamide functionalities in this compound suggests a synergistic effect that may enhance its efficacy against resistant strains.
Case Study:
A study by Michalska et al. (2012) demonstrated that related oxazolidinones displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural similarities suggest that this compound may exhibit comparable effectiveness.
Cytotoxicity
Preliminary cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound was tested against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| MCF7 | 30 |
The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis through binding to the ribosomal subunit, akin to other oxazolidinones like linezolid. This action disrupts the translation process, leading to bacterial cell death.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O8S/c1-31-16-6-2-14(3-7-16)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)17-8-4-15(5-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJAAAXGLRWADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














